

HAP-1 Cell Cryopreservation and Thawing: A Technical Support Guide

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Compound of Interest

Compound Name: HAP-1

Cat. No.: B12388784

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This technical support center provides researchers, scientists, and drug development professionals with best practices for freezing and thawing **HAP-1** cells. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended freezing medium for **HAP-1** cells?

A1: The recommended freezing medium for **HAP-1** cells is Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% Fetal Bovine Serum (FBS) and 10% Dimethyl Sulfoxide (DMSO).^{[1][2]} For researchers preparing multiple samples, a two-part media system can be used for flexibility.^{[1][2]}

Q2: What is the optimal freezing rate for **HAP-1** cells?

A2: A slow, controlled cooling rate of approximately -1°C per minute is optimal for freezing **HAP-1** cells.^[3] This can be achieved using a controlled-rate freezer or a freezing container (e.g., Mr. Frosty) placed in a -80°C freezer.^{[1][3]}

Q3: How should I thaw my frozen **HAP-1** cells?

A3: Rapid thawing is crucial for high cell viability.^{[1][2][4]} Warm the cryovial quickly in a 37°C water bath until only a small ice crystal remains.^{[1][2][4][5]}

Q4: Is it necessary to remove the cryoprotectant (DMSO) after thawing?

A4: While not always mandatory, it is highly recommended to remove the DMSO-containing medium after thawing to avoid potential toxicity to the cells.^{[1][2][6]} This is typically done by centrifuging the cell suspension and resuspending the cell pellet in fresh, pre-warmed culture medium.^{[1][2]}

Q5: Why is it important to use **HAP-1** cells at a low passage number?

A5: **HAP-1** cells have a tendency to spontaneously become diploid over time in culture, typically around passage 20. Using cells at a lower passage number helps to maintain their near-haploid state, which is crucial for genetic screening and gene editing applications.^[2]

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Low cell viability after thawing	<ul style="list-style-type: none">- Improper freezing rate (too fast or too slow).- Suboptimal freezing medium.- Cells were not in the logarithmic growth phase before freezing.- Improper thawing technique (too slow).- Extended exposure to DMSO at room temperature.- Improper long-term storage temperature.	<ul style="list-style-type: none">- Ensure a controlled freezing rate of $-1^{\circ}\text{C}/\text{minute}$.^[3]- Use the recommended freezing medium with 10% DMSO.^[1]- Freeze cells when they are healthy and in the log phase of growth.^[5]- Thaw vials quickly in a 37°C water bath.^{[1][2][4]}- Dilute and remove the freezing medium promptly after thawing.^{[1][2]}- Store cells in liquid nitrogen (-196°C) for long-term storage.^{[1][2][3]}
Cells fail to attach after thawing	<ul style="list-style-type: none">- Over-trypsinization during harvesting for freezing.- Low viability of the thawed cells.- The cell line has a naturally less adherent phenotype.	<ul style="list-style-type: none">- Use the minimum necessary concentration and incubation time for trypsin.^[2]- Check cell viability using a trypan blue exclusion assay.- Some HAP-1 knockout lines may be less adherent; allow more time for attachment and consider using coated flasks.^[2]
Slow cell growth after thawing	<ul style="list-style-type: none">- Low seeding density.- Stress from the freeze-thaw process.- The specific HAP-1 knockout clone has a slower growth rate.	<ul style="list-style-type: none">- Plate thawed cells at a higher density to encourage recovery.^[4]- Change the medium 24 hours after thawing to remove residual DMSO and cell debris.^{[1][2]}- Be aware that different knockout clones can have varying growth rates.^{[1][2]}
Change in cell morphology	<ul style="list-style-type: none">- Spontaneous diploidization of the cell culture.- Phenotypic changes due to the specific gene knockout.	<ul style="list-style-type: none">- Monitor the ploidy of your HAP-1 cell culture, especially at higher passages.- Be aware that knockout cell lines may

exhibit different morphologies compared to the wild-type parental line.[\[2\]](#)

Contamination in the culture after thawing

- Contamination of the cell stock before freezing.-
Improper aseptic technique during thawing.

- Always test cell lines for mycoplasma and other contaminants before freezing.-
Use strict aseptic techniques when handling cryovials and cell cultures.[\[3\]](#)

Experimental Protocols

Protocol 1: Freezing HAP-1 Cells

Materials:

- **HAP-1** cells in logarithmic growth phase
- Iscove's Modified Dulbecco's Medium (IMDM)
- Fetal Bovine Serum (FBS)
- Dimethyl Sulfoxide (DMSO)
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Sterile cryovials
- Centrifuge
- Controlled-rate freezing container (e.g., Mr. Frosty) or a controlled-rate freezer
- -80°C freezer
- Liquid nitrogen storage tank

Methodology:

- Culture **HAP-1** cells until they reach 70-80% confluency.
- Aspirate the culture medium and wash the cells once with PBS.
- Add Trypsin-EDTA and incubate at 37°C until the cells detach.
- Neutralize the trypsin with complete culture medium (IMDM + 10% FBS).
- Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.[\[1\]](#)[\[2\]](#)
- Aspirate the supernatant and resuspend the cell pellet in cold freezing medium (IMDM + 20% FBS + 10% DMSO) at a concentration of $1-2 \times 10^6$ cells/mL.
- Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.
- Place the cryovials into a controlled-rate freezing container and transfer to a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[\[3\]](#)
- The next day, transfer the cryovials to a liquid nitrogen tank for long-term storage.[\[1\]](#)[\[2\]](#)

Protocol 2: Thawing HAP-1 Cells

Materials:

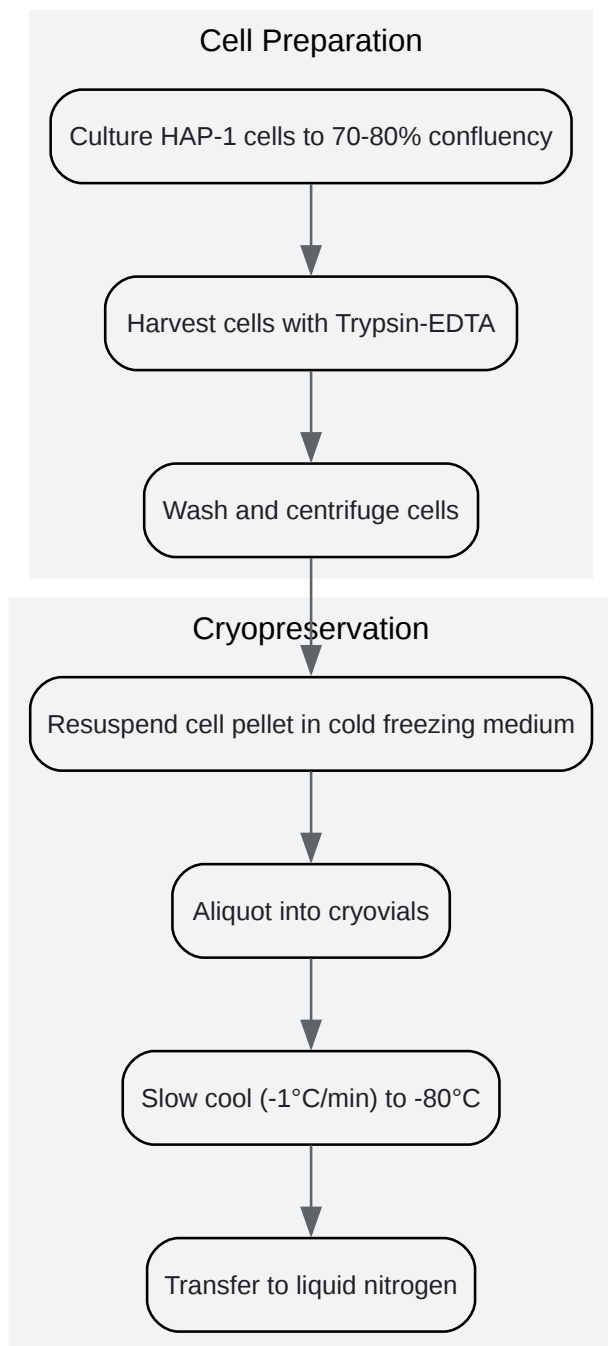
- Cryovial of frozen **HAP-1** cells
- Complete culture medium (IMDM + 10% FBS), pre-warmed to 37°C
- 37°C water bath
- Sterile centrifuge tube (15 mL)
- Centrifuge
- Culture flask or dish

Methodology:

- Prepare a 15 mL centrifuge tube with 9 mL of pre-warmed complete culture medium.
- Remove the cryovial from liquid nitrogen storage.
- Immediately place the lower half of the vial in a 37°C water bath.
- Gently agitate the vial until only a small ice crystal is left. This should take no longer than 1-2 minutes.[\[2\]](#)
- Wipe the outside of the vial with 70% ethanol.
- In a sterile cell culture hood, open the vial and gently transfer the cell suspension into the prepared centrifuge tube with pre-warmed medium.
- Centrifuge the cell suspension at 300 x g for 5 minutes to pellet the cells and remove the DMSO-containing supernatant.[\[1\]](#)[\[2\]](#)
- Aspirate the supernatant and gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete culture medium.
- Transfer the cell suspension to a culture flask or dish.
- Incubate at 37°C in a humidified incubator with 5% CO₂.
- Change the culture medium after 24 hours to remove any remaining dead cells and residual cryoprotectant.[\[1\]](#)[\[2\]](#)

Visualizations

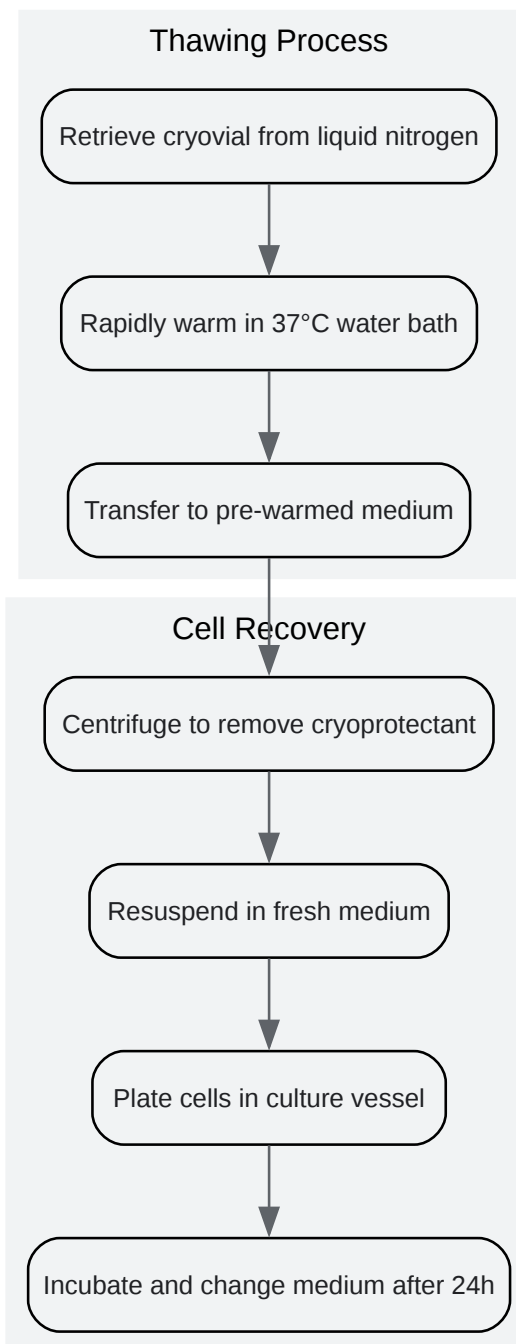
HAP-1 Cell Freezing Workflow



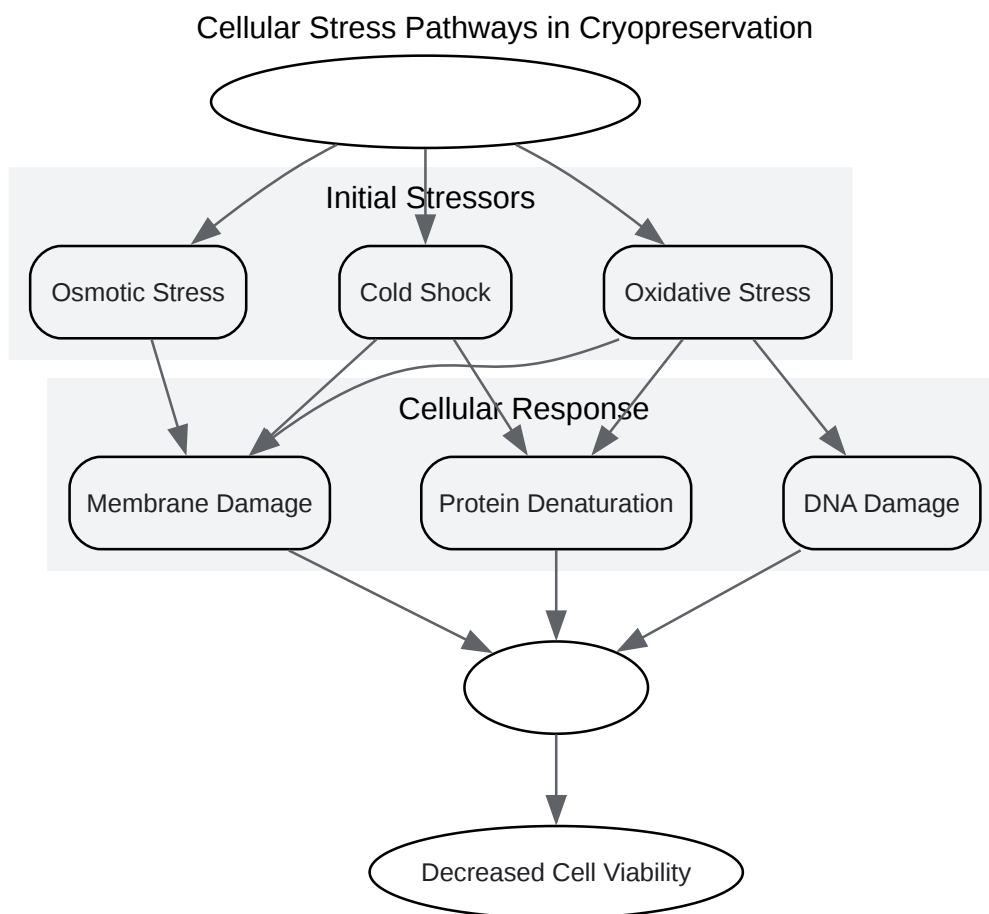
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Caption: A flowchart illustrating the key steps for the cryopreservation of **HAP-1** cells.

HAP-1 Cell Thawing Workflow

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Caption: A flowchart outlining the recommended procedure for thawing cryopreserved **HAP-1** cells.



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Caption: A diagram illustrating the major cellular stress pathways activated during cryopreservation.

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